(S)-2-((S)-2-aminopropanamido)-3-(4-methoxyphenyl)-N-((S)-1-((R)-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)propanamide
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Overview
Description
(S)-2-((S)-2-aminopropanamido)-3-(4-methoxyphenyl)-N-((S)-1-(®-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-aminopropanamido)-3-(4-methoxyphenyl)-N-((S)-1-(®-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)propanamide typically involves several steps, including the formation of key intermediates and the use of specific reagents and catalystsThe reaction conditions often require precise control of temperature, pH, and solvent choice to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow reactors to enhance efficiency and scalability. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((S)-2-aminopropanamido)-3-(4-methoxyphenyl)-N-((S)-1-(®-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), and bases (e.g., sodium hydroxide). The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
(S)-2-((S)-2-aminopropanamido)-3-(4-methoxyphenyl)-N-((S)-1-(®-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of (S)-2-((S)-2-aminopropanamido)-3-(4-methoxyphenyl)-N-((S)-1-(®-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((S)-2-aminopropanamido)-3-(4-hydroxyphenyl)-N-((S)-1-(®-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)propanamide
- (S)-2-((S)-2-aminopropanamido)-3-(4-chlorophenyl)-N-((S)-1-(®-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)propanamide
- (S)-2-((S)-2-aminopropanamido)-3-(4-fluorophenyl)-N-((S)-1-(®-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)propanamide .
Uniqueness
The uniqueness of (S)-2-((S)-2-aminopropanamido)-3-(4-methoxyphenyl)-N-((S)-1-(®-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)propanamide lies in its specific functional groups and chiral centers, which confer distinct chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C25H31N3O5 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide |
InChI |
InChI=1S/C25H31N3O5/c1-16(26)23(30)28-21(14-18-9-11-19(32-3)12-10-18)24(31)27-20(22(29)25(2)15-33-25)13-17-7-5-4-6-8-17/h4-12,16,20-21H,13-15,26H2,1-3H3,(H,27,31)(H,28,30)/t16-,20-,21-,25+/m0/s1 |
InChI Key |
DBLAFJYCXPAUDP-YRUJOECTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)[C@]3(CO3)C)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC(CC2=CC=CC=C2)C(=O)C3(CO3)C)N |
Origin of Product |
United States |
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